molecular formula C6H8N2Na2S4 B3434386 Disodium 1,4-piperazinedicarbodithioate CAS No. 90441-01-3

Disodium 1,4-piperazinedicarbodithioate

Cat. No.: B3434386
CAS No.: 90441-01-3
M. Wt: 282.4 g/mol
InChI Key: ZCVJLQSBJNPBQE-UHFFFAOYSA-L
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Description

It is a yellow crystalline powder that is soluble in water and has a pungent odor. This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

The synthesis of disodium 1,4-piperazinedicarbodithioate involves several methods. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Chemical Reactions Analysis

Disodium 1,4-piperazinedicarbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or disulfides.

Scientific Research Applications

Disodium 1,4-piperazinedicarbodithioate is widely used in scientific research due to its versatile applications. It is used in drug synthesis, metal ion detection, and as a reagent in various chemical reactions In biology, it is used to study enzyme inhibition and protein interactionsIn industry, it is used in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of disodium 1,4-piperazinedicarbodithioate involves its interaction with molecular targets and pathways. It can inhibit specific enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of cell growth . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Disodium 1,4-piperazinedicarbodithioate can be compared with other similar compounds, such as 1,4-piperazinedicarbodithioic acid and its sodium salt derivatives . These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. This compound is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity.

Conclusion

This compound is a versatile and valuable compound in scientific research Its unique properties and diverse applications make it an important tool in chemistry, biology, medicine, and industry

Properties

IUPAC Name

disodium;piperazine-1,4-dicarbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S4.2Na/c9-5(10)7-1-2-8(4-3-7)6(11)12;;/h1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVJLQSBJNPBQE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)[S-])C(=S)[S-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2Na2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30917556
Record name Disodium piperazine-1,4-dicarbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30917556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877-78-1, 93841-33-9, 90441-01-3
Record name 1,4-Piperazinedicarbodithioic acid, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium piperazine-1,4-dicarbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30917556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Piperazinedicarbodithioic acid, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name disodium [4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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